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Compound of Interest

Compound Name: CNS-5161 hydrochloride

Cat. No.: B1663289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CNS-5161 hydrochloride and

gabapentin, two pharmacological agents with distinct mechanisms of action investigated for the

management of peripheral neuropathy. Due to the discontinuation of clinical development for

CNS-5161 hydrochloride, this comparison is based on available early-phase clinical trial data

for CNS-5161 and extensive clinical data for the widely used therapeutic, gabapentin.
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Feature CNS-5161 Hydrochloride Gabapentin

Primary Mechanism of Action

Selective, noncompetitive N-

methyl-D-aspartate (NMDA)

receptor antagonist.

Binds to the α2δ-1 subunit of

voltage-gated calcium

channels (VGCCs).

Clinical Development Stage
Phase IIa (Development

appears to be discontinued).[1]

Approved and widely used for

neuropathic pain.[2][3]

Reported Efficacy in Peripheral

Neuropathy

Some indications of analgesic

activity at 500 µg in patients

with neuropathic pain,

particularly diabetic

neuropathy.[4]

Established efficacy in painful

diabetic neuropathy and

postherpetic neuralgia.[2][5][6]

[7]

Common Adverse Events
Hypertension, headache, mild

visual disturbances.[4][8]

Dizziness, somnolence,

peripheral edema, ataxia.[3][6]

[9]

Mechanism of Action
The divergent mechanisms of CNS-5161 hydrochloride and gabapentin form the basis of their

distinct pharmacological profiles.

CNS-5161 Hydrochloride: This compound acts as a selective and high-affinity N-methyl-D-

aspartate (NMDA) receptor antagonist.[7] It produces a noncompetitive blockade of the NMDA

receptor's ion channel, thereby inhibiting the actions of the excitatory neurotransmitter

glutamate.[4][10] Excessive activation of NMDA receptors is implicated in the central

sensitization processes associated with neuropathic pain.[10]
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Mechanism of action for CNS-5161 hydrochloride.

Gabapentin: The primary mechanism of gabapentin involves its high-affinity binding to the

α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3]

This interaction is thought to reduce the trafficking of these channels to the presynaptic

terminal, leading to a decrease in the release of excitatory neurotransmitters such as

glutamate, norepinephrine, and substance P. While structurally similar to the neurotransmitter

GABA, gabapentin does not bind to GABA receptors but may indirectly enhance GABAergic

transmission.
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Mechanism of action for Gabapentin.

Efficacy in Peripheral Neuropathy: A Review of
Clinical Data
Direct head-to-head clinical trials comparing CNS-5161 hydrochloride and gabapentin are not

available. The following sections summarize the available efficacy data for each compound

from separate clinical investigations.

CNS-5161 Hydrochloride: Early Phase Clinical Findings
The clinical development of CNS-5161 hydrochloride for neuropathic pain did not proceed

past Phase IIa trials. These early studies were primarily designed to assess safety and

determine the maximum tolerated dose.

Table 1: Summary of a Dose-Escalating Safety Study of CNS-5161 HCl in Patients with

Neuropathic Pain[4]

Parameter
125 µg CNS-
5161

250 µg CNS-
5161

500 µg CNS-
5161

Placebo

Number of

Patients
12 12 12 36 (pooled)

Change in VAS

Pain Score

(Baseline to 12h)

Not significantly

different from

placebo

Not significantly

different from

placebo

-10 ± 22 mm -2 ± 19 mm

Statistical

Significance (vs.

Placebo)

Not Reported Not Reported P = 0.11 -

Data presented as mean ± standard deviation. VAS = Visual Analogue Scale.

The study noted that while underpowered for efficacy, there was some indication of greater

pain relief with the 500 µg dose compared to placebo, particularly in a subgroup of patients with

diabetic neuropathy.[4] However, the development was halted after two patients in the 750 µg

cohort experienced sustained systolic blood pressure increases.[4]
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Gabapentin: Established Efficacy in Neuropathic Pain
Gabapentin has been extensively studied in numerous randomized controlled trials for various

neuropathic pain conditions.

Table 2: Efficacy of Gabapentin in Painful Diabetic Neuropathy (8-week trial)[7]

Outcome Measure Gabapentin (n=84) Placebo (n=81) P-value

Baseline Daily Pain

Score (11-point Likert)
6.4 6.5 -

End-of-Study Daily

Pain Score
3.9 5.1 <0.001

Mean Change from

Baseline
-2.5 -1.4 <0.001

Table 3: Efficacy of Gabapentin in Postherpetic Neuralgia (8-week trial)[6]

Outcome Measure Gabapentin (n=113) Placebo (n=116) P-value

Baseline Weekly

Mean Pain Score (11-

point Likert)

6.3 6.5 -

End-of-Study Weekly

Mean Pain Score
4.2 6.0 <0.001

Mean Change from

Baseline
-2.1 -0.5 <0.001

These studies demonstrate a statistically significant reduction in pain scores for gabapentin

compared to placebo in both diabetic neuropathy and postherpetic neuralgia.[6][7]

Safety and Tolerability Profile
CNS-5161 Hydrochloride: The most frequently reported adverse events in a dose-escalating

study were:
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Hypertension: Observed in 8.3% of patients at 250 µg and 50% at 500 µg.[4]

Headache: Reported, but frequency was not different from placebo.[4]

Mild Visual Disturbances: Experienced by 16.7% of patients at 250 µg and 33.3% at 500 µg.

[4][8] Importantly, no psychomimetic effects, a common concern with NMDA receptor

antagonists, were observed at the tested doses.[4]

Gabapentin: The most common side effects associated with gabapentin are generally mild to

moderate and often transient:[2][6][9]

Dizziness

Somnolence

Ataxia

Peripheral edema

Fatigue

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings.

CNS-5161 Hydrochloride: Dose-Escalating Safety Study
Protocol[4]

Study Design: A multicenter, double-blind, placebo-controlled, crossover study.

Patient Population: 40 patients with chronic neuropathic pain of various etiologies.

Intervention: Patients received a single intravenous infusion of CNS-5161 HCl (escalating

doses of 125, 250, 500, and 750 µg) or placebo.

Washout Period: A minimum of 7 days between treatments.
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Primary Outcome: Safety and maximum tolerated dose.

Secondary Outcomes: Pain intensity measured on a 100-mm Visual Analogue Scale (VAS),

a verbal pain intensity score, and a verbal pain relief score.

Assessments: Adverse events, blood pressure, heart rate, ECG, drug levels, and clinical

laboratory values were monitored.
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Workflow of a dose-escalating crossover trial for CNS-5161 HCl.
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Gabapentin: Randomized Controlled Trial in Diabetic
Neuropathy Protocol[7]

Study Design: A randomized, double-blind, placebo-controlled, 8-week trial.

Patient Population: 165 patients with a 1- to 5-year history of pain due to diabetic

neuropathy.

Intervention: Gabapentin (titrated from 900 to 3600 mg/day or maximum tolerated dosage) or

placebo.

Primary Outcome: Daily pain severity measured on an 11-point Likert scale.

Secondary Outcomes: Sleep interference scores, Short-Form McGill Pain Questionnaire

scores, Patient and Clinician Global Impression of Change, Short Form-36 Quality of Life

Questionnaire, and Profile of Mood States.

Titration Schedule: Gabapentin was initiated at 300 mg on day 1, 300 mg twice daily on day

2, and 300 mg three times daily on day 3, with subsequent titration based on efficacy and

tolerability.

Conclusion
CNS-5161 hydrochloride and gabapentin represent two distinct approaches to the

pharmacological management of peripheral neuropathy. CNS-5161, as an NMDA receptor

antagonist, showed early promise but its clinical development was hampered by a narrow

therapeutic window, with dose-limiting cardiovascular side effects emerging before a clear

analgesic efficacy could be robustly established. In contrast, gabapentin, acting on the α2δ-1

subunit of voltage-gated calcium channels, has a well-documented efficacy and safety profile,

leading to its widespread clinical use.

For drug development professionals, the story of CNS-5161 highlights the challenges of

targeting the NMDA receptor for pain, where separating therapeutic effects from adverse

events remains a significant hurdle. Gabapentin's success underscores the value of alternative

mechanisms that modulate neuronal hyperexcitability. Future research may focus on

developing more selective NMDA receptor modulators with a better safety profile or exploring
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novel targets for neuropathic pain that build upon the understanding gained from compounds

like gabapentin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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